molecular formula C12H7F3O B3046641 4-(3,5-Difluorophenyl)-2-fluorophenol CAS No. 1261950-48-4

4-(3,5-Difluorophenyl)-2-fluorophenol

Cat. No.: B3046641
CAS No.: 1261950-48-4
M. Wt: 224.18
InChI Key: OAAFYLDTBQUEPF-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-fluorophenol is an aromatic compound characterized by the presence of fluorine atoms on its phenyl rings

Biochemical Analysis

Biochemical Properties

4-(3,5-Difluorophenyl)-2-fluorophenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, facilitated by the fluorine atoms on the phenyl rings .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key proteins. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site, which prevents substrate access. This compound can also induce conformational changes in proteins, affecting their function. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and disruptions in metabolic homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-difluorophenylboronic acid with 2-fluorophenol in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically using a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-(3,5-Difluorophenyl)-2-fluorophenol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-2-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form fluorinated cyclohexanols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include fluorinated quinones, cyclohexanols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-fluorophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenol
  • 2,4-Difluorophenol
  • 4-Fluorophenol

Uniqueness

4-(3,5-Difluorophenyl)-2-fluorophenol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAFYLDTBQUEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684224
Record name 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-48-4
Record name 3,3',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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